2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a chlorophenyl group, an oxoimidazolidinyl moiety, and an indolyl ethyl acetamide structure
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various targets such as (1,4,7,11-tetraazacyclododecane)zinc (ii) and the gibberellin biosynthesis pathway .
Mode of Action
Related compounds have been shown to inhibit microtubule assembly formation and increase emission intensity by reversible coordination .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, related compounds have been shown to selectively and sequentially activate carbon–nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites .
Result of Action
The compound’s action results in various molecular and cellular effects. For example, related compounds have been shown to effectively inhibit microtubule assembly formation and increase emission intensity by reversible coordination .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been noted that similar substances are very toxic to aquatic life and have long-lasting effects . Additionally, the activities of related compounds as growth retardants were examined with a rice seedling assay and the cell-free system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:
Formation of the oxoimidazolidinyl moiety: This can be achieved through the reaction of 4-chlorophenyl isocyanate with ethylene diamine under controlled conditions to form the intermediate 3-(4-chlorophenyl)-2-oxoimidazolidine.
Attachment of the indolyl ethyl group: The intermediate is then reacted with 2-(1H-indol-3-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxoimidazolidinyl moiety, potentially converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Hydroxylated oxoimidazolidinyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide: shares structural similarities with other compounds containing indole and oxoimidazolidinyl moieties.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a chlorophenyl group, but with a thiadiazole ring instead of an oxoimidazolidinyl moiety.
Uniqueness
The unique combination of the indole, oxoimidazolidinyl, and chlorophenyl groups in this compound provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-5-7-17(8-6-16)26-12-11-25(21(26)28)14-20(27)23-10-9-15-13-24-19-4-2-1-3-18(15)19/h1-8,13,24H,9-12,14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUREFVHLWKJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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